molecular formula C17H13Cl2N3O4S2 B2764270 3,4-dichloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide CAS No. 950319-69-4

3,4-dichloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide

Cat. No.: B2764270
CAS No.: 950319-69-4
M. Wt: 458.33
InChI Key: FDGBGEBNCQWYSF-UHFFFAOYSA-N
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Description

3,4-dichloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group attached to a dichlorobenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring is synthesized by reacting hydrazine with a suitable diketone or ketoester under acidic conditions.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonation, typically using methylsulfonyl chloride in the presence of a base such as pyridine.

    Coupling with Dichlorobenzene: The final step involves coupling the pyridazine derivative with 3,4-dichlorobenzenesulfonyl chloride under basic conditions, often using a catalyst like palladium.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The dichloro groups can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzenesulfonamide derivatives.

Scientific Research Applications

3,4-dichloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Biological Research: Used as a tool to study enzyme inhibition and protein interactions.

    Industrial Applications: Employed in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dichloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide
  • 4-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both dichloro and methylsulfonyl groups. This combination imparts unique chemical properties and biological activities that are not observed in other similar compounds.

Properties

IUPAC Name

3,4-dichloro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O4S2/c1-27(23,24)17-8-7-16(20-21-17)11-3-2-4-12(9-11)22-28(25,26)13-5-6-14(18)15(19)10-13/h2-10,22H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGBGEBNCQWYSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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